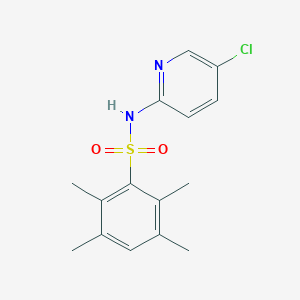
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a chlorine-substituted pyridine ring, and an ethoxy group attached to a benzenesulfonamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Halogenation: Bromination and chlorination of the aromatic rings.
Etherification: Introduction of the ethoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-N-(5-chloro-2-pyridinyl)-benzenesulfonamide: Lacks the ethoxy group.
4-bromo-N-(2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the chlorine atom.
N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide unique. These functional groups may contribute to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12BrClN2O3S |
|---|---|
Poids moléculaire |
391.67 g/mol |
Nom IUPAC |
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-2-20-12-7-10(4-5-11(12)14)21(18,19)17-13-6-3-9(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
Clé InChI |
SSQKLPOEIZHBLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)




![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)




